molecular formula C19H32O4 B13992542 1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene CAS No. 2878-57-1

1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene

Cat. No.: B13992542
CAS No.: 2878-57-1
M. Wt: 324.5 g/mol
InChI Key: ZZGKAHQQYQUQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene is an organic compound with the molecular formula C19H32O4. This compound is characterized by its complex structure, which includes an ethylhexyl group, two methoxy groups, and a benzene ring. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene typically involves multiple steps. One common method includes the reaction of 2,3-dimethoxybenzaldehyde with 1-bromo-2-ethylhexane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ethylhexyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Sodium iodide (NaI), acetone

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halides, amines

Scientific Research Applications

1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and as a component in formulations for coatings and adhesives.

Mechanism of Action

The mechanism of action of 1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene
  • **2-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-3,4-dimethoxybenzene
  • **3-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-4,5-dimethoxybenzene

Uniqueness

This compound stands out due to its specific structural arrangement, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective.

Properties

CAS No.

2878-57-1

Molecular Formula

C19H32O4

Molecular Weight

324.5 g/mol

IUPAC Name

1-[1-(2-ethylhexoxy)ethoxymethyl]-2,3-dimethoxybenzene

InChI

InChI=1S/C19H32O4/c1-6-8-10-16(7-2)13-22-15(3)23-14-17-11-9-12-18(20-4)19(17)21-5/h9,11-12,15-16H,6-8,10,13-14H2,1-5H3

InChI Key

ZZGKAHQQYQUQRC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(C)OCC1=C(C(=CC=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.